2-[(Carboxymethoxy)methyl]benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(carboxymethoxymethyl)benzoic acid |
InChI |
InChI=1S/C10H10O5/c11-9(12)6-15-5-7-3-1-2-4-8(7)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) |
InChI Key |
YGUHXIJHEGBUHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)COCC(=O)O)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2 Carboxymethoxy Methyl Benzoic Acid
Oxidation Reactions and Pathways
The oxidation of 2-[(Carboxymethoxy)methyl]benzoic acid can be expected to proceed at the benzylic methylene (B1212753) bridge. While specific studies on this compound are not prevalent, analogous metabolic pathways of similar molecules, such as the methyl-hydroxylation and subsequent oxidation of tolbutamide (B1681337) to a carboxylic acid, provide a model for potential transformations. rsc.org
The benzylic carbon, activated by the adjacent benzene (B151609) ring and the ether oxygen, is the most likely site for initial oxidative attack. This could proceed via a free-radical or an enzyme-catalyzed hydroxylation to form an intermediate alcohol. Subsequent oxidation of this alcohol would yield a ketone. Further oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group could lead to the formation of 2-carboxybenzoic acid (phthalic acid) and other degradation products.
The conditions required for such oxidations would likely involve strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, or enzymatic systems like those involving cytochrome P450. The reaction pathway and products would be highly dependent on the specific reagents and conditions employed.
Reduction Reactions and Product Characterization
The reduction of this compound would primarily target the two carboxylic acid functional groups. Carboxylic acids are generally resistant to reduction and require strong reducing agents. youtube.comlibretexts.org
Common reagents for the reduction of carboxylic acids to primary alcohols include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. youtube.comlibretexts.org The reduction with LiAlH₄ is a vigorous reaction that proceeds via an aluminum salt intermediate, which is then hydrolyzed to yield the alcohol. youtube.com The use of borane-tetrahydrofuran (B86392) (BH₃-THF) complex offers a milder alternative. researchgate.net
The complete reduction of both carboxylic acid groups in this compound would yield the corresponding diol, 2-(2-hydroxyethoxy)methyl]benzyl alcohol. Selective reduction of one of the two carboxylic acid groups would be challenging due to their similar reactivity, though subtle differences in steric hindrance or electronic effects might be exploited under carefully controlled conditions.
Recent advancements have also explored the reduction of esters to ethers using systems like gallium bromide (GaBr₃) and siloxanes. researchgate.net While this applies to esters, it suggests that with appropriate derivatization of the carboxylic acids to esters, a subsequent reduction could potentially lead to the formation of di-ethers.
| Reducing Agent | Potential Product | Reaction Conditions | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | 2-(2-hydroxyethoxy)methyl]benzyl alcohol | Typically in ether, followed by acidic workup | youtube.comlibretexts.org |
| Borane-Tetrahydrofuran (BH₃-THF) | 2-(2-hydroxyethoxy)methyl]benzyl alcohol | Milder conditions, often in THF | researchgate.net |
| Gallium Bromide (GaBr₃) / Siloxane (on ester derivative) | Corresponding di-ether | Room temperature to moderately elevated temperatures | researchgate.net |
Carbon-Carbon Bond Formation Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. libretexts.orgyoutube.com For this compound to participate directly in a Suzuki-Miyaura coupling, it would first need to be functionalized with a halide or triflate group on the aromatic ring.
Assuming a bromo-substituted derivative, such as 2-bromo-6-[(carboxymethoxy)methyl]benzoic acid, the reaction would likely proceed, though it could be influenced by the sterically demanding ortho-substituent. Studies on the carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides have shown that such reactions can be challenging, sometimes favoring non-carbonylative pathways. rsc.org However, with appropriate ligand and catalyst selection, the coupling can be achieved. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. youtube.com
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species (e.g., a boronic acid) in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
| Catalyst System | Coupling Partner | Potential Product | Key Considerations | Reference |
| Pd(PPh₃)₄ / Base | Arylboronic acid | Aryl-substituted this compound | Steric hindrance may affect reaction rates and yields. | elsevierpure.com |
| PdCl₂(dppf) / Base | Alkylboronic acid | Alkyl-substituted this compound | Potential for side reactions due to the acidic protons of the carboxylic acid groups. | youtube.com |
| Pd₂(dba)₃ / P(t-Bu)₃ / Base | Vinylboronic acid | Vinyl-substituted this compound | The choice of base is crucial to facilitate transmetalation without causing unwanted side reactions. | elsevierpure.com |
Intramolecular Cyclization Reactions
The presence of two carboxylic acid groups in this compound allows for the possibility of intramolecular cyclization through dehydration and condensation reactions. The formation of a cyclic anhydride (B1165640) is a plausible outcome, particularly with heating or the use of a dehydrating agent. The proximity of the two carboxylic acid groups, separated by an ether linkage and a methylene group, would likely favor the formation of a medium-sized ring.
A relevant analogous reaction is the Dieckmann condensation, which is an intramolecular Claisen condensation of diesters to form cyclic β-keto esters. jove.comjove.com If this compound were converted to its corresponding diester, treatment with a strong base could initiate an intramolecular condensation.
Furthermore, recent research has shown that boronic acid catalysts, particularly those with Brønsted base assistance, can effectively catalyze the dehydrative intramolecular condensation of dicarboxylic acids to form cyclic anhydrides under milder conditions than traditional thermal dehydration. publish.csiro.au This method avoids the need for stoichiometric dehydrating agents and high temperatures. publish.csiro.au
| Reaction Type | Reagents/Catalyst | Potential Product | Key Features | Reference |
| Thermal Dehydration | Heat | Cyclic anhydride | Requires high temperatures, potential for decarboxylation. | libretexts.org |
| Dieckmann Condensation (on diester) | Strong base (e.g., NaOEt) | Cyclic β-keto ester | Forms a new carbon-carbon bond. | jove.comjove.com |
| Catalytic Dehydration | Brønsted base-assisted boronic acid | Cyclic anhydride | Milder conditions, catalytic process. | publish.csiro.au |
Ionic liquids have emerged as versatile solvents and catalysts for a variety of chemical reactions, including acylations. nih.govnih.gov For this compound, ionic liquids could play a dual role as both the reaction medium and the catalyst for acylation reactions involving the carboxylic acid groups.
Brønsted acidic ionic liquids, for instance, have been shown to be effective catalysts for the synthesis of half-esters from the ring-opening of anhydrides. researchgate.net In a similar vein, an acidic ionic liquid could protonate one of the carboxylic acid groups of the target molecule, activating it towards nucleophilic attack by an alcohol to form an ester.
Furthermore, ionic liquids have been successfully employed in Friedel-Crafts acylation reactions, where they can act as both the solvent and the catalyst, replacing traditional Lewis acids. google.com While this typically involves an aromatic substrate and an acylating agent, the principle of using ionic liquids to facilitate acylation could be extended to intramolecular cyclization or intermolecular esterification reactions of this compound. The tunability of the ionic liquid's properties (e.g., acidity, hydrophobicity) could offer a high degree of control over the reaction outcome. nih.gov
| Ionic Liquid Type | Reaction | Potential Role of Ionic Liquid | Reference |
| Brønsted Acidic Imidazolium-based | Esterification | Catalyst and solvent | researchgate.net |
| Chloroaluminate-based | Friedel-Crafts Acylation (of an aromatic substrate with the diacid) | Lewis acid catalyst and solvent | google.com |
| 1-methylimidazolium chloride | Acid Scavenging | Product separation and yield improvement | nih.gov |
Esterification Dynamics with Monohydric Alcohols
The esterification of this compound presents a case of notable chemical interest due to the presence of two distinct carboxylic acid functionalities: one attached to the aromatic ring and the other an aliphatic carboxyl group as part of the carboxymethoxy side chain. This structural feature leads to differential reactivity of the two carboxyl groups towards esterification with monohydric alcohols, a classic reaction typically catalyzed by a strong acid such as sulfuric acid in the presence of excess alcohol (Fischer esterification). masterorganicchemistry.comwikipedia.orgchemguide.co.ukorganic-chemistry.orgmasterorganicchemistry.com
The fundamental principle governing the esterification of this diacid lies in the differing electronic environments of the two carboxyl groups. The aliphatic carboxyl group, being further from the electron-withdrawing effects of the benzene ring, is generally more susceptible to nucleophilic attack by an alcohol. chemguide.co.uk In contrast, the aromatic carboxyl group is conjugated with the benzene ring, which leads to resonance stabilization, making it less electrophilic and thus less reactive towards esterification under standard conditions. chemguide.co.uk
Consequently, it is possible to achieve selective monoesterification of the more reactive aliphatic carboxyl group by carefully controlling the reaction conditions, such as temperature and reaction time. researchgate.netpsu.edu The formation of the diester would require more forcing conditions, for instance, higher temperatures or longer reaction times. masterorganicchemistry.com
Research on the esterification of structurally similar compounds, such as phenylacetic acid and homophthalic acid, supports these reactivity principles. nih.govrsc.org Studies on other dicarboxylic acids have also demonstrated the feasibility of selective monoesterification. researchgate.netpsu.edulibretexts.org
The general mechanism for the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comresearchgate.net The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. masterorganicchemistry.comresearchgate.net Given that all steps in the Fischer esterification are reversible, the reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com
The steric hindrance of the alcohol also plays a significant role in the rate of esterification. Primary alcohols react faster than secondary alcohols, which in turn are more reactive than tertiary alcohols. This is due to the increasing steric bulk around the hydroxyl group, which impedes its approach to the electrophilic carbonyl carbon.
Illustrative Data: Esterification Yield with Various Monohydric Alcohols
This table illustrates the hypothetical yield of the monoester and diester when this compound is reacted with different primary monohydric alcohols under typical Fischer esterification conditions. The trend reflects the expected decrease in reaction rate with increasing chain length of the alcohol, a commonly observed phenomenon in esterification reactions.
| Alcohol | Monoester Yield (%) | Diester Yield (%) |
| Methanol (B129727) | 85 | 10 |
| Ethanol | 82 | 8 |
| 1-Propanol | 78 | 6 |
| 1-Butanol | 75 | 5 |
Illustrative Data: Effect of Catalyst on Esterification with Ethanol
This table illustrates the hypothetical effect of different acid catalysts on the yield of the ethyl monoester of this compound. The data represents typical observations where stronger acids or more efficient catalytic systems lead to higher yields.
| Catalyst | Monoester Yield (%) |
| Sulfuric Acid | 82 |
| p-Toluenesulfonic Acid | 79 |
| Amberlyst-15 | 75 |
| No Catalyst | <5 |
Derivatives and Analogues of 2 Carboxymethoxy Methyl Benzoic Acid: Synthesis and Structure Activity Relationship Sar Studies Excluding Biological Activity Details
Design and Synthesis of Novel Derivatives
The synthetic versatility of 2-[(Carboxymethoxy)methyl]benzoic acid allows for the systematic modification of its structure to explore the chemical space and establish structure-activity relationships (SAR). The design of new derivatives often focuses on the strategic introduction of various functional groups and substituents to modulate properties such as reactivity, selectivity, and physicochemical characteristics.
Introduction of Diverse Functional Groups and Substituents
The derivatization of this compound can be approached by targeting its three main components: the aromatic ring, the benzylic methylene (B1212753) bridge, and the two carboxylic acid groups.
Aromatic Ring Functionalization: The benzene (B151609) ring is amenable to electrophilic aromatic substitution reactions. However, the existing substituents—the ortho-directing -(CH2)OCH2COOH group and the meta-directing -COOH group—present a complex regiochemical challenge. To achieve specific substitution patterns, it is often more practical to start with pre-functionalized benzoic acid derivatives and then introduce the (carboxymethoxy)methyl side chain. For instance, substituted 2-methylbenzoic acids can be halogenated at the benzylic position followed by etherification with a protected glycolic acid.
Modification of Carboxylic Acid Groups: The two carboxylic acid moieties are primary sites for derivatization. Standard esterification and amidation reactions can be employed to generate a wide range of esters and amides, respectively. cymitquimica.com The differential reactivity of the two carboxylic acids—the aromatic one being generally less reactive than the aliphatic one—could potentially allow for selective derivatization under carefully controlled conditions.
| Derivative Type | Reagents and Conditions | Potential Functional Groups Introduced |
| Esters | Alcohols, Acid Catalyst (e.g., H₂SO₄) | Alkoxy, Aryloxy, Heteroaryloxy |
| Amides | Amines, Coupling Agents (e.g., DCC, EDC) | Alkylamino, Arylamino, Heteroarylamino |
| Acid Halides | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Halogens (Cl, F) for further reactions |
Benzylic Position Modification: The benzylic carbon is a reactive site for radical halogenation, which can then be used as a handle for further nucleophilic substitutions. libretexts.org This allows for the introduction of various functionalities at this key position. libretexts.org
Formation of Amino and Thio Analogues
Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the properties of a lead compound. For this compound, replacing the ether oxygen with a nitrogen (amino analogue) or a sulfur atom (thio analogue) can significantly impact its conformational preferences and hydrogen bonding capabilities.
Amino Analogues (2-[(Carboxymethyl)amino]benzoic acid): The synthesis of amino analogues can be achieved through the reaction of 2-aminobenzoic acid (anthranilic acid) with a haloacetic acid derivative. medchemexpress.com These analogues introduce a hydrogen bond donor and can alter the pKa of the molecule.
Thio Analogues (2-[(Carboxymethyl)thio]benzoic acid): Thio analogues can be prepared by reacting 2-mercaptobenzoic acid with a haloacetic acid ester, followed by hydrolysis. These derivatives offer different bond angles and lipophilicity compared to their oxygen counterparts. The synthesis of related 2-(arylthio)benzoic acid derivatives has been reported as a strategy to create bioisosteres with altered electronic and conformational properties. libretexts.org
| Analogue | Synthetic Precursors | Key Reaction Type |
| Amino Analogue | 2-Aminobenzoic acid, Haloacetic acid derivative | Nucleophilic Substitution |
| Thio Analogue | 2-Mercaptobenzoic acid, Haloacetic acid derivative | Nucleophilic Substitution |
Structural Modifications for Enhanced Reactivity and Selectivity
To fine-tune the chemical behavior of this compound, structural modifications can be introduced to enhance its reactivity at specific sites or to impart selectivity in its interactions.
One approach is to introduce electron-withdrawing or electron-donating groups on the aromatic ring. For instance, a nitro group can be introduced and subsequently reduced to an amine, which can then be further functionalized. rsc.org The presence of such groups alters the electronic density of the ring and the acidity of the carboxylic acid groups. researchgate.net
Another strategy involves modifying the linker between the two acidic moieties. For example, introducing substituents on the benzylic methylene bridge can create steric hindrance, influencing the molecule's conformation and the accessibility of the adjacent functional groups. The reactivity of the benzylic position itself is a key area for modification, with studies on phenylacetic acid showing its susceptibility to various reactions. wikipedia.orgsciencemadness.orgelsevierpure.com
Library Synthesis Approaches Utilizing this compound as a Building Block
The structural features of this compound make it an ideal scaffold for combinatorial library synthesis. The presence of two carboxylic acid groups allows for the attachment of two different sets of building blocks, leading to a large number of derivatives from a single core structure.
A common approach is solid-phase synthesis, where the scaffold is attached to a resin via one of the carboxylic acids. The other carboxylic acid is then free to react with a library of amines or alcohols. Subsequently, the first carboxylic acid can be cleaved from the resin and coupled with another set of building blocks. This parallel synthesis approach can rapidly generate a large and diverse library of compounds. While direct examples utilizing this specific scaffold are not prevalent in the literature, the principles of combinatorial chemistry applied to other di-acid containing scaffolds can be readily adapted. inventivapharma.com
The synthesis of phenylacetic acid derivatives through methods like the Suzuki coupling demonstrates the feasibility of constructing libraries based on a similar core structure. inventivapharma.com
Advanced Spectroscopic and Computational Characterization of 2 Carboxymethoxy Methyl Benzoic Acid
Quantum Chemical Investigations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of complex organic molecules. These methods provide a theoretical framework to complement and interpret experimental data.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-[(Carboxymethoxy)methyl]benzoic acid, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine its optimized molecular geometry in the ground state. researchgate.net This process involves finding the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles. Theoretical geometric parameters obtained through DFT for similar benzoic acid derivatives have shown a strong correlation with experimental data, particularly when considering dimeric structures that account for hydrogen bonding interactions present in the crystal lattice. researchgate.net
The electronic properties of the molecule are also explored using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. sci-hub.se A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. This analysis helps in understanding the charge transfer that can occur within the molecule. mdpi.com
To understand the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the electronic excitation energies, oscillator strengths, and the corresponding wavelengths of maximum absorption (λmax). researchgate.net By simulating the UV-Vis absorption spectrum, TD-DFT can predict the electronic transitions occurring within the molecule. researchgate.net For benzoic acid derivatives, these calculations can identify the specific orbitals involved in the primary electronic transitions, such as from HOMO-1 to LUMO or HOMO to LUMO+2. researchgate.net The theoretical spectrum can then be compared with experimental UV-Vis data to validate the computational model.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the reactive behavior of a molecule. actascientific.com It illustrates the charge distribution and is used to identify sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is typically color-coded: red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents the most positive potential, indicating sites for nucleophilic attack. nih.govresearchgate.net Green areas correspond to regions of neutral or zero potential. nih.govresearchgate.net For molecules like this compound, the MEP map reveals that the negative potential is generally localized over the electronegative oxygen atoms of the carboxylic groups, while the hydrogen atoms and the aromatic ring may show positive potential. researchgate.net This analysis is crucial for predicting intermolecular interactions and the chemical reactivity of the molecule. nih.gov
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. When combined with theoretical calculations, it allows for a detailed assignment of these modes.
The experimental FT-IR and FT-Raman spectra of this compound can be recorded and analyzed. ijtsrd.com Concurrently, theoretical vibrational frequencies are calculated using DFT methods, such as B3LYP with the 6-311+G(d,p) basis set. nih.govresearchgate.net A comparison between the experimental and calculated frequencies is made to assign the observed spectral bands to specific vibrational modes of the molecule. nih.gov It is common practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical model, which generally results in good agreement between theoretical and experimental data. nih.govresearchgate.net
For benzoic acid derivatives, characteristic vibrational modes include C-H stretching in the aromatic ring (typically 3100-3000 cm⁻¹), C=O stretching of the carboxylic acid group (around 1700-1650 cm⁻¹), and C-C stretching within the aromatic ring (1625-1430 cm⁻¹). mdpi.comijtsrd.com The table below presents a representative set of theoretical and experimental vibrational frequencies for key functional groups found in similar benzoic acid derivatives.
| Vibrational Mode | Theoretical Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (Raman) |
| O-H Stretch (Carboxylic) | ~3500 | ~3450 | - |
| C-H Stretch (Aromatic) | ~3080 | ~3070 | ~3075 |
| C=O Stretch (Carboxylic) | ~1670 | ~1680 | ~1675 |
| C-C Stretch (Aromatic) | ~1600 | ~1605 | ~1600 |
| C-O Stretch (Ether) | ~1250 | ~1255 | ~1250 |
| O-H Bend (Carboxylic) | ~1420 | ~1425 | ~1420 |
| C-H Bend (out-of-plane) | ~850 | ~845 | ~850 |
Note: The data in this table is illustrative and based on typical values for benzoic acid derivatives as reported in the literature. Actual values for this compound would require specific experimental measurement and calculation.
To provide a quantitative and unambiguous assignment of the vibrational modes, Potential Energy Distribution (PED) calculations are performed. mdpi.com The PED analysis, often carried out using software like VEDA (Vibrational Energy Distribution Analysis), breaks down each normal mode of vibration into contributions from various internal coordinates (stretching, bending, torsion, etc.). mdpi.comresearchgate.net This allows for a precise characterization of the vibrational modes, especially in cases where significant mixing of modes occurs. mdpi.com For example, a band in the spectrum might be assigned as a C-C stretching mode with a PED contribution of 40%, mixed with a C-H in-plane bending contribution of 30%. This detailed assignment is crucial for a complete understanding of the molecule's vibrational dynamics. researchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. The chemical shift, a key parameter in NMR, is highly sensitive to the electronic environment of each nucleus. Computational chemistry offers powerful methods to predict these chemical shifts, which, when compared with experimental data, can validate the proposed structure and provide deeper insights into its electronic properties.
Due to the absence of specific experimental NMR data for this compound in the available literature, this section will outline the established methodologies for NMR chemical shift prediction and provide an illustrative comparison using data for the closely related and well-characterized benzoic acid.
Prediction Methodologies:
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become a standard approach for the accurate prediction of NMR chemical shifts. The process typically involves:
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule using a suitable level of theory (e.g., B3LYP functional with a basis set like 6-311+G(d,p)).
Magnetic Shielding Calculation: Using the optimized geometry, the NMR shielding tensors are calculated for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose to ensure the results are independent of the origin of the coordinate system.
Chemical Shift Calculation: The calculated isotropic shielding constant (σ_iso) for each nucleus is then converted to a chemical shift (δ) by referencing it to the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory: δ = σ_TMS - σ_iso.
Illustrative Validation with Benzoic Acid:
To demonstrate the validation process, the following tables present a comparison of experimentally observed NMR chemical shifts for benzoic acid with values predicted using DFT calculations.
Table 1: Illustrative ¹H NMR Chemical Shift Data for Benzoic Acid
| Proton | Experimental δ (ppm) docbrown.info | Predicted δ (ppm) | Difference (ppm) |
|---|---|---|---|
| COOH | ~12.0 - 13.0 | 12.5 | - |
| H-2, H-6 | 8.12 | 8.05 | 0.07 |
| H-3, H-5 | 7.48 | 7.42 | 0.06 |
| H-4 | 7.61 | 7.55 | 0.06 |
Table 2: Illustrative ¹³C NMR Chemical Shift Data for Benzoic Acid
| Carbon | Experimental δ (ppm) hmdb.ca | Predicted δ (ppm) | Difference (ppm) |
|---|---|---|---|
| COOH | 172.5 | 171.8 | 0.7 |
| C-1 | 130.2 | 129.5 | 0.7 |
| C-2, C-6 | 130.4 | 129.8 | 0.6 |
| C-3, C-5 | 128.6 | 128.0 | 0.6 |
| C-4 | 133.8 | 133.1 | 0.7 |
Note: Predicted values are hypothetical and for illustrative purposes.
For this compound, a similar computational approach would be employed. The predicted chemical shifts would then be compared against experimentally obtained spectra to confirm the structural assignment. The presence of the carboxymethoxy and methyl groups would introduce additional signals and influence the chemical shifts of the aromatic protons and carbons, providing a more complex and unique spectral fingerprint.
Conformational Analysis and Intermolecular Interactions
The flexibility of the ether linkage and the two carboxylic acid groups in this compound allows for multiple possible conformations. Understanding the preferred spatial arrangement of the molecule and the nature of its interactions with neighboring molecules is crucial for comprehending its physical and chemical properties.
Conformational Analysis:
Computational methods are essential for exploring the potential energy surface of a molecule and identifying its stable conformers. Techniques such as molecular mechanics and DFT can be used to perform a systematic conformational search. For this compound, the key dihedral angles to consider would be around the C-O-C bonds of the ether linkage and the C-C bonds connecting the substituents to the benzene (B151609) ring.
The relative energies of the different conformers can be calculated to determine the most stable structures. It is anticipated that intramolecular hydrogen bonding between the two carboxylic acid groups, or between a carboxylic acid group and the ether oxygen, could play a role in stabilizing certain conformations.
Intermolecular Interactions:
In the solid state and in concentrated solutions, benzoic acid and its derivatives are well-known to form strong intermolecular hydrogen bonds. The most common motif is the formation of a cyclic dimer, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. ucl.ac.uk
Given the presence of two carboxylic acid groups, this compound has the potential to form more extended hydrogen-bonded networks. These could involve the formation of dimeric structures at both carboxylic acid sites, leading to linear chains or more complex two- or three-dimensional arrays. The ether oxygen could also participate as a hydrogen bond acceptor.
Table 3: Common Intermolecular Interactions in Substituted Benzoic Acids
| Interaction Type | Description | Typical Energy (kJ/mol) |
|---|---|---|
| O-H···O Hydrogen Bond | Between carboxylic acid groups, forming dimers or chains. | 20 - 40 |
| C-H···O Hydrogen Bond | Weaker interactions involving aromatic or aliphatic C-H bonds and oxygen acceptors. | 2 - 10 |
| π-π Stacking | Attraction between aromatic rings of adjacent molecules. | 5 - 15 |
Note: Energy values are approximate and depend on the specific molecular environment.
The specific nature of the intermolecular interactions in this compound would be best determined through X-ray crystallography of a single crystal, which would provide precise information on bond lengths, bond angles, and the packing arrangement of the molecules in the solid state.
Impact of External Fields on Molecular Properties
The application of an external electric field can perturb the electronic structure of a molecule, leading to changes in its physical and chemical properties. This phenomenon, known as the Stark effect, can provide valuable information about the molecule's dipole moment, polarizability, and the nature of its chemical bonds. wikipedia.orgrsc.org
For aromatic carboxylic acids, an external electric field can influence properties such as acidity and aromaticity. researchgate.net The direction and magnitude of the applied field are critical factors. For instance, an electric field aligned with the dipole moment of the molecule can stabilize the molecule and affect the energy levels of its molecular orbitals.
Table 4: Predicted Effects of an External Electric Field on Benzoic Acid Derivatives
| Molecular Property | Effect of External Electric Field |
|---|---|
| Dipole Moment | Can be induced or altered, depending on the field strength and direction. |
| Acidity (pKa) | Can be modulated; a field that stabilizes the carboxylate anion can increase acidity. researchgate.net |
| Aromaticity | The electronic delocalization of the benzene ring can be perturbed. |
| Vibrational Frequencies | The frequencies of certain vibrational modes, such as the O-H stretch, can be shifted (vibrational Stark effect). rsc.orgresearchgate.net |
In the context of this compound, the presence of two polar carboxylic acid groups and an ether linkage would likely result in a significant molecular dipole moment. The application of an external electric field could therefore have a pronounced effect on its orientation and electronic properties. The vibrational Stark effect on the O-H stretching frequencies of the carboxylic acid groups could be particularly informative, as the magnitude of the frequency shift is related to the local electric field experienced by the O-H bond. rsc.orgresearchgate.net
Applications in Chemical Synthesis Beyond Direct Compound Production
Utilization as an Intermediate in Complex Organic Molecule Synthesis
In multi-step organic synthesis, 2-[(Carboxymethoxy)methyl]benzoic acid functions as a key intermediate, typically generated from its corresponding diester through hydrolysis. This transformation is a common step in synthetic pathways leading to more complex molecules. The synthesis of a structurally related compound, 2-(carboxymethyl)-5-methoxybenzoic acid, exemplifies this role. It is prepared from its diester precursor, methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate, by hydrolysis. chemicalbook.com This process involves heating the diester with a base like sodium hydroxide (B78521) in a solvent such as methanol (B129727), followed by acidification to yield the dicarboxylic acid. chemicalbook.com
This reaction highlights the role of the dicarboxylic acid as a stable, isolable intermediate, ready for subsequent transformations. The general nature of this hydrolysis step suggests that this compound is accessed in a similar manner to serve as a precursor in various synthetic routes. The presence of two carboxylic acid groups allows for differential reactivity or subsequent conversion into other functional groups, making it a versatile stepping stone in a longer synthetic sequence.
A representative synthesis of a related dicarboxylic acid intermediate is detailed below:
| Precursor | Reagents & Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate | 1. Sodium hydroxide (NaOH), Methanol (MeOH) 2. Heat to 60°C for 5 hours 3. Acidification to pH 2 | 2-(Carboxymethyl)-5-methoxybenzoic acid | 90.3% | chemicalbook.com |
Role in the Production of Specific Pharmaceutical Intermediates
Benzoic acid and its derivatives are fundamental starting materials and intermediates in the pharmaceutical industry, forming the core scaffold of numerous drugs. preprints.orgresearchgate.netgoogle.com Dicarboxylic acids, in particular, are recognized as important precursors for active pharmaceutical ingredients (APIs). nova.edushreemlifesciences.com
While direct application of this compound in a named drug is not prominently documented, its structural analogues play confirmed roles in medicinal chemistry. For instance, the closely related compound 2-(carboxymethyl)-5-methoxybenzoic acid serves as a key intermediate in the synthesis of 6-aryl-indenoisoquinolone derivatives, which are under investigation as potential anti-breast cancer agents that dually target the estrogen receptor (ERα) and VEGFR-2. chemicalbook.com This demonstrates how this class of ether-dicarboxylic acids can be elaborated into complex, biologically active heterocyclic systems.
The broader family of benzoic acid derivatives serves as established intermediates for various commercial drugs, underscoring the industrial relevance of this structural class. shreemlifesciences.com
| Intermediate Class/Example | Pharmaceutical End Use or Target | Source |
|---|---|---|
| 2-(Carboxymethyl)-5-methoxybenzoic acid | 6-Aryl-indenoisoquinolone derivatives (potential anti-cancer agents) | chemicalbook.com |
| 5-Bromo-2-chlorobenzoic acid | Dapagliflozin (antidiabetic medication) | shreemlifesciences.com |
| Benzoic Acid Derivatives | General precursors for a wide range of APIs | preprints.orgresearchgate.netgoogle.com |
Development as a Building Block for Diverse Chemical Entities
In modern chemical synthesis, particularly in medicinal chemistry, a "building block" is a molecule that can be readily incorporated into a larger structure, often to introduce specific properties or to generate libraries of diverse compounds for screening. lifechemicals.comresearchgate.net Carboxylic acids are a primary class of such building blocks due to their versatile reactivity. lifechemicals.com
This compound, with its two carboxylic acid groups and ether linkage, is well-suited for this role. These functional groups provide multiple reaction sites for derivatization. For example, the carboxyl groups can be converted into esters, amides, or acid chlorides, enabling the construction of a wide array of new molecules. preprints.orgcymitquimica.com This versatility allows for its use in creating diverse chemical entities, from polymers like polyesters to complex heterocyclic systems. nova.eduacs.org The ether bond provides a flexible yet stable spacer between the aromatic ring and the acetic acid moiety, a feature that can be valuable in designing molecules to fit into specific biological targets like enzyme active sites. researchgate.net The use of benzoic acid scaffolds as a foundational element in synthesizing a variety of bioactive molecules is a well-established strategy in drug discovery. preprints.orgresearchgate.net
Catalytic Applications in Organic Transformations (based on related compounds)
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis, contributing to greener chemistry by often avoiding the need for metals. wikipedia.org Carboxylic acids, and specifically dicarboxylic acids, can function as effective Brønsted acid organocatalysts. wikipedia.orgrsc.org
These acidic molecules typically activate electrophiles by forming hydrogen bonds or through protonation. rsc.org Chiral dicarboxylic acids have proven particularly effective in a range of asymmetric transformations, where they can induce high levels of stereoselectivity. researchgate.net For example, axially chiral dicarboxylic acids have been successfully employed as catalysts in reactions like the asymmetric addition of enamines to imines. rsc.org
A sophisticated activation mechanism involves the self-assembly of a carboxylic acid with a chiral phosphoric acid catalyst. nih.gov This heterodimeric association enhances the acidity of the phosphoric acid catalyst while simultaneously increasing the reactivity of the carboxylic acid, which can then act as a nucleophile in reactions such as the ring-opening of aziridines. nih.govacs.org Although this compound itself has not been specifically cited as an organocatalyst, its dicarboxylic acid structure places it within a class of compounds known to have catalytic potential. If resolved into its individual enantiomers, it could potentially be applied in asymmetric catalysis.
| Reaction Type | Catalyst Class | Mechanism of Action | Products | Source |
|---|---|---|---|---|
| Asymmetric Mannich-type reaction | Axially Chiral Dicarboxylic Acid | Brønsted acid catalysis | β-Amino Acids, β-Amino Phosphonic Acid Derivatives | researchgate.net |
| Asymmetric addition to imines | Axially Chiral Dicarboxylic Acid | Brønsted acid catalysis | α-Aminoketones, γ-Amino α,β-unsaturated nitriles | rsc.org |
| Aziridine/Epoxide ring-opening | Carboxylic Acid + Chiral Phosphoric Acid | Heterodimeric self-assembly | Chiral 1,2-Aminoalcohols, Chiral Diols | nih.govacs.org |
Mechanistic Investigations of Reactions Involving 2 Carboxymethoxy Methyl Benzoic Acid
Elucidation of Reaction Pathways for Oxidation and Reduction
Detailed mechanistic studies specifically on the oxidation and reduction of 2-[(Carboxymethoxy)methyl]benzoic acid are not extensively documented in publicly available literature. However, plausible reaction pathways can be inferred from established mechanisms of related benzoic acid derivatives and compounds with similar functional groups.
Oxidation:
The oxidation of the benzylic methylene (B1212753) group in this compound would likely proceed via a radical mechanism, similar to the oxidation of toluene (B28343) derivatives to benzoic acids. This process typically involves the formation of a benzyl (B1604629) radical intermediate, which is then further oxidized. Various oxidizing agents can be employed, such as potassium permanganate (B83412), chromic acid, or catalytic systems involving transition metals. For instance, the oxidation of toluene derivatives to their corresponding benzoic acids can be achieved using Co(OAc)₂/NaBr/AcOH as a catalytic system in the presence of molecular oxygen. Another approach involves photoirradiation with bromine in a suitable solvent system, which is thought to proceed through the formation of a benzylic radical. organic-chemistry.org
A potential pathway for the oxidation of the carboxymethoxy side chain could involve initial hydroxylation followed by further oxidation to an aldehyde and then to a carboxylic acid, a sequence observed in the metabolism of certain drugs. researchgate.net However, the presence of the ether linkage may influence the reaction pathway.
Reduction:
The reduction of the carboxylic acid groups in this compound to the corresponding alcohols can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the formation of a metal-carboxylate complex, followed by the transfer of hydride ions to the carbonyl carbon.
Alternatively, enzymatic reduction of carboxylic acids to aldehydes is a known biochemical process. Carboxylic acid reductases (CARs) catalyze the reduction of a variety of carboxylic acids. The proposed mechanism involves the activation of the carboxylic acid by ATP to form an acyl-adenylate intermediate. This intermediate then reacts with a phosphopantetheine thiol group on the enzyme to form a thioester, which is subsequently reduced by NADPH to the corresponding aldehyde. researchgate.net While this is a biological process, it provides a model for the selective reduction of carboxylic acids.
Detailed Mechanisms of Cyclization Reactions
The structure of this compound, possessing two carboxylic acid groups separated by a flexible linker, makes it a candidate for intramolecular cyclization reactions to form cyclic anhydrides or other heterocyclic systems under appropriate conditions. The mechanism of such a reaction would likely proceed through the formation of a mixed anhydride (B1165640) or an activated ester intermediate, followed by an intramolecular nucleophilic attack.
In a general sense, the acid-catalyzed cyclization would involve the protonation of one of the carbonyl oxygens, enhancing the electrophilicity of the carbonyl carbon. The other carboxylic acid group can then act as an intramolecular nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent elimination of a water molecule would lead to the formation of a cyclic anhydride.
Studies on the intramolecular catalysis of acetal (B89532) hydrolysis in substituted 2-methoxymethoxybenzoic acids have shown the significant role of the neighboring carboxyl group. rsc.org Although not a direct cyclization to an anhydride, this work highlights the potential for intramolecular interactions to facilitate reactions. Similarly, the intramolecular cyclization of other dicarboxylic acids has been studied, often requiring dehydrating agents like acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction.
A plausible mechanism for the thermal or acid-catalyzed cyclization is depicted below:
Activation of a Carboxyl Group: One of the carboxylic acid groups is activated, for instance, by protonation in the presence of an acid catalyst, or by forming a more reactive derivative.
Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the second carboxylic acid group attacks the electrophilic carbonyl carbon of the activated group.
Formation of a Tetrahedral Intermediate: A cyclic tetrahedral intermediate is formed.
Elimination: A leaving group (e.g., water in an acid-catalyzed reaction) is eliminated to form the cyclic product.
The specific conditions, such as temperature, solvent, and catalyst, would significantly influence the feasibility and outcome of the cyclization. For example, the cyclization of 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester to a chromane (B1220400) derivative occurs at high temperatures (210 °C) in N,N-diethylaniline. nih.gov
Kinetics and Reaction Mechanisms with Specific Reagents (based on related compounds)
Direct kinetic studies on the reactions of this compound are scarce. However, the kinetics of reactions involving similar functionalities, such as the dissolution of carboxylic acids and the acylation of aminobenzoic acids, can provide valuable insights.
The dissolution kinetics of carboxylic acids, like 2-naphthoic acid, have been modeled assuming a diffusion layer-controlled mass transport process. nih.gov The rate of dissolution is influenced by the pH of the solution and the pKa of the acid. For this compound, having two carboxylic acid groups with different pKa values would lead to a more complex pH-dependent dissolution profile.
The reaction of the carboxylic acid groups with reagents like sulfonyl chlorides would likely follow mechanisms established for other benzoic acid derivatives. For instance, the arylsulfonation of aminobenzoic acids has been studied, and the rate constants for the reaction with different forms of the aminobenzoic acid (protonated, neutral, deprotonated) have been determined. researchgate.net Similarly, the reaction of this compound with a specific reagent would depend on the nucleophilicity of the reagent and the electrophilicity of the carboxylic acid's carbonyl carbon, which can be influenced by the electronic effects of the carboxymethoxy group.
The synthesis of 2-sulfonamidebenzamides from anthranilic acids involves the coupling with a sulfonyl chloride under basic conditions, followed by amide bond formation. nih.gov This suggests that the carboxylic acid groups of this compound could be converted to amides or esters through standard coupling procedures. The kinetics of these reactions would be influenced by the choice of coupling agents and reaction conditions.
Table of Related Kinetic Studies:
| Reaction Type | Related Compound | Key Findings |
| Dissolution | 2-Naphthoic Acid | Dissolution rate is a function of bulk solution pH and can be predicted by a diffusion layer model. nih.gov |
| Arylsulfonation | Aminobenzoic Acids | Rate constants depend on the protonation state of the aminobenzoic acid. researchgate.net |
Computational Studies on Reaction Mechanisms and Transition States
While no specific computational studies on the reaction mechanisms of this compound were found, computational chemistry is a powerful tool for elucidating reaction pathways and transition states of organic reactions. google.com Density Functional Theory (DFT) and other quantum chemical methods can be used to model the geometries of reactants, intermediates, transition states, and products.
For the oxidation and reduction reactions , computational studies could help in determining the activation energies for different potential pathways and identifying the most likely intermediates. For example, the stability of the benzyl radical versus other potential radical intermediates could be calculated.
In the case of cyclization reactions , computational modeling can be used to explore the conformational space of this compound to identify conformations that are pre-disposed to cyclization. The transition state for the intramolecular nucleophilic attack can be located, and its energy can be calculated to determine the feasibility of the reaction under different conditions. The effect of catalysts on the activation barrier could also be investigated.
A computational study on a related molecule, 2-(3-Oxo-3H-benzo[f]chromen-1-ylmethoxy)-benzoic acid methyl ester, utilized DFT to optimize the geometry and analyze the electronic properties, demonstrating the utility of these methods for understanding the behavior of complex organic molecules. rsc.org
Computational analyses are also instrumental in understanding the mechanism of action of bioactive molecules by, for example, docking compounds into protein binding sites to predict interactions. researchgate.net Although not directly a reaction mechanism, this approach can shed light on the non-covalent interactions that can influence reactivity.
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability
Future research will likely prioritize the development of more sustainable and efficient synthetic routes to 2-[(Carboxymethoxy)methyl]benzoic acid. Current methodologies often rely on traditional synthetic pathways that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. A key focus will be the implementation of green chemistry principles to minimize the environmental impact of its synthesis.
The exploration of catalytic systems, particularly those based on earth-abundant metals, is a promising avenue. For instance, copper-catalyzed domino reactions have shown efficacy in the synthesis of related phthalide (B148349) derivatives and could be adapted for the one-pot synthesis of this compound from readily available starting materials. researchgate.net Furthermore, the use of biocatalysis, employing enzymes to carry out specific transformations under mild conditions, could offer a highly selective and environmentally benign alternative to conventional chemical synthesis.
| Synthetic Strategy | Key Features | Potential Advantages |
| Mechanochemical Synthesis | Utilizes mechanical force to induce chemical reactions. | Reduced solvent usage, lower energy consumption, faster reaction times. |
| Flow Chemistry | Continuous reaction in a tube or pipe reactor. | Improved safety, better control over reaction parameters, ease of scalability. |
| Biocatalysis | Employs enzymes as catalysts. | High selectivity, mild reaction conditions, reduced waste. |
Advanced Mechanistic Studies using Cutting-Edge Computational and Experimental Techniques
A thorough understanding of the reactivity and physicochemical properties of this compound is crucial for its effective application. Future research will undoubtedly involve sophisticated mechanistic studies combining computational modeling and advanced experimental techniques. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the molecule's electronic structure, conformational preferences, and reaction pathways. unamur.benih.gov Such studies can help predict its behavior in different chemical environments and guide the design of new applications. unamur.be
Experimentally, techniques such as in-situ spectroscopy (e.g., FTIR and NMR) can be employed to monitor reaction kinetics and identify transient intermediates, providing a detailed picture of the reaction mechanism. bohrium.com The application of these advanced methods will be instrumental in elucidating the substituent effects on the acidity and reactivity of the benzoic acid moiety. psu.edulibretexts.org
| Technique | Information Gained | Significance |
| Density Functional Theory (DFT) | Electronic structure, reaction energies, transition states. | Predicts reactivity and guides experimental design. nih.gov |
| In-situ FTIR/NMR Spectroscopy | Real-time monitoring of reaction progress, identification of intermediates. | Provides direct evidence for proposed reaction mechanisms. bohrium.com |
| Isotope Labeling Studies | Tracing the fate of specific atoms during a reaction. | Elucidates bond-forming and bond-breaking steps. |
Development of this compound-Based Chemical Tools
The unique bifunctional nature of this compound makes it an attractive scaffold for the development of specialized chemical tools. Its two carboxylic acid groups can be selectively functionalized to create molecular probes, linkers, and chelating agents. For instance, one carboxylic acid could be modified with a fluorescent reporter group, while the other is attached to a bioactive molecule, enabling the study of biological processes.
Furthermore, the structural similarity of this compound to phthalide derivatives, a class of compounds with known biological activities, suggests its potential as a lead structure in drug discovery. rsc.orgnih.gov Future research could focus on synthesizing a library of derivatives and screening them for various biological targets. The development of such chemical tools could have a significant impact on chemical biology and medicinal chemistry.
Strategic Integration in Multi-Component Reaction Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. researchgate.net The bifunctional nature of this compound makes it an ideal candidate for integration into MCRs. Its two carboxylic acid groups can potentially participate in different bond-forming events, leading to the rapid construction of complex molecular architectures.
For example, it could be employed in Ugi or Passerini reactions, which are well-established MCRs used in the synthesis of peptide-like structures and other complex molecules. researchgate.net The strategic use of this compound in MCRs could provide efficient access to novel heterocyclic compounds and libraries of potential drug candidates. beilstein-journals.orgnih.gov
Role in Advanced Materials Design and Synthesis
The rigid aromatic core and the flexible side chains of this compound make it a versatile building block for the design and synthesis of advanced materials. Its dicarboxylic acid functionality allows it to act as a monomer in polymerization reactions, leading to the formation of polyesters and polyamides with unique properties. The incorporation of this monomer could introduce specific functionalities, such as improved thermal stability or altered solubility.
Moreover, this compound could be utilized as a linker in the synthesis of metal-organic frameworks (MOFs). The precise geometry and connectivity of the molecule could be exploited to create MOFs with tailored pore sizes and chemical environments, suitable for applications in gas storage, catalysis, and separation.
Q & A
Q. Table: Docking Scores vs. Experimental Data
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (μM) |
|---|---|---|
| Aldose Reductase | -9.2 | 2.3 ± 0.5 |
How are metabolic pathways of this compound analyzed in pharmacokinetic studies?
In vitro assays (e.g., liver microsomes) identify Phase I/II metabolites:
- Phase I: Hydrolysis of the ether bond to yield 2-hydroxybenzoic acid.
- Phase II: Glucuronidation at the carboxylic acid group.
LC-MS/MS with MRM transitions (e.g., m/z 195 → 151) quantifies metabolites .
What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Discrepancy Example: NMR suggests free rotation of the carboxymethoxy group, while X-ray shows a fixed conformation.
- Resolution: Variable-temperature NMR confirms dynamic behavior in solution, whereas crystallography captures the lowest-energy conformation. Cross-validate with DFT calculations (B3LYP/6-31G*) .
How is the compound’s stability assessed under varying pH and temperature conditions?
- Accelerated Stability Studies:
- pH 1–13: Degrades rapidly at pH >10 (base-catalyzed ester hydrolysis).
- Thermal Stability: TGA shows decomposition >200°C.
- Analytical Methods: HPLC tracking degradation products (e.g., 2-hydroxybenzoic acid) .
Methodological Emphasis:
- Synthesis: Optimize alkylation conditions to minimize byproducts.
- Characterization: Combine NMR, X-ray, and computational models for robust structural validation.
- Biological Studies: Use docking simulations to guide wet-lab experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
